molecular formula C9H12N3Na2O6PS B12077500 Disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one

Disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one

Cat. No.: B12077500
M. Wt: 367.23 g/mol
InChI Key: LYJQBADFSZKQQM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound has demonstrated significant antiviral activity against a diverse array of viruses. It operates by obstructing viral DNA synthesis, making it a valuable tool in managing viral infections such as herpes simplex virus, cytomegalovirus, and Epstein-Barr virus.

Preparation Methods

The synthesis of disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one involves the reaction of deoxycytidine monophosphate with a phosphorothioate group. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at various positions on the pyrimidine ring, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of other nucleotides and nucleotide analogues.

    Biology: The compound is used in studies related to DNA synthesis and repair mechanisms.

    Medicine: Its antiviral properties make it a valuable compound in the development of antiviral drugs.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one involves the competitive inhibition of viral DNA polymerase. By obstructing the viral DNA synthesis, the compound prevents the replication of the virus, thereby reducing the viral load in infected cells. This mechanism targets the viral DNA synthesis pathway, making it effective against a wide range of viruses.

Comparison with Similar Compounds

Disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one is unique due to its specific structure and mechanism of action. Similar compounds include:

    Deoxycytidine monophosphate: The parent compound from which dCMPαS is derived.

    Other nucleotide analogues: Compounds such as azidothymidine (AZT) and lamivudine, which also inhibit viral DNA synthesis but have different structures and mechanisms of action

These similar compounds highlight the uniqueness of this compound in terms of its specific antiviral activity and structural features.

Properties

IUPAC Name

disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N3O6PS.2Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(18-8)4-17-19(15,16)20;;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,20);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJQBADFSZKQQM-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)([O-])[O-])O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N3Na2O6PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.